molecular formula C₂₇H₄₄O₃ B051453 Tigogenin CAS No. 77-60-1

Tigogenin

Cat. No. B051453
CAS RN: 77-60-1
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Researchers have developed efficient methods for the synthesis of tigogenin and its derivatives. An effective one-pot synthesis approach for tigogenin saponins was reported, demonstrating significant simplification in the synthesis process and notable antitumor activities against human cancer cell lines (Gu et al., 2014). Another study focused on synthesizing tigogenin derivatives, highlighting their high antituberculosis activity, which was confirmed through NMR, IR spectroscopy, and mass spectrometry (Merlani et al., 2004).

Molecular Structure Analysis

The molecular structure of tigogenin and its derivatives plays a crucial role in their biological activities. Detailed structural analysis, including NMR and IR spectroscopy, helps in understanding the functional groups and stereochemistry that contribute to their activities. The synthesis and structural elucidation of tigogenin derivatives, such as isonicotinoylhydrazones, showcase the importance of precise molecular architecture for antituberculosis activity (Merlani et al., 2004).

Chemical Reactions and Properties

Tigogenin undergoes various chemical reactions to form derivatives with enhanced biological activities. For example, the synthesis of tigogenin neoglycosides through oxyamine neoglycosylation resulted in compounds with significant in vitro antitumor activities against several human cancer cell lines, illustrating the chemical versatility and potential of tigogenin as a lead compound for developing antitumor agents (Li et al., 2018).

Scientific Research Applications

  • Bone Marrow Stromal Cells Differentiation : Tigogenin can inhibit adipocytic differentiation and enhance osteoblastic differentiation in mouse bone marrow stromal cells, suggesting potential use in preventing osteoporosis and related disorders (Zhou et al., 2007).

  • Extraction and Purification Technologies : Research has focused on optimizing the extraction, isolation, and purification of tigogenin from various plants like Agave sisalana Perr.ex Engelm, indicating its industrial value (Zhang Meng-yu, 2011).

  • Identification in Yucca aloifolia : Tigogenin has been identified and isolated from the leaves of Yucca aloifolia, a plant cultivated in Iraq. This study emphasizes its role as a precursor in the synthesis of steroidal drugs (Ibrahem & Awad, 2013).

  • Cholesterol Absorption Inhibition : A synthetic saponin derived from tigogenin, CP-88,818 (beta-tigogenin cellobioside; tiqueside), has been shown to treat hypercholesterolemia by inhibiting the absorption of cholesterol (Harris et al., 1997).

  • Industrial Precursor for Steroidal Drugs : In China, tigogenin is used as an industrial precursor for the partial synthesis of steroidal drugs, extracted from Dioscorea and Agave species (Chen & Wu, 1994).

  • Antitumor Activity : Tigogenin neoglycosides have shown potential antitumor activities against various human cancer cell lines, suggesting its potential in cancer treatment (Li et al., 2018).

  • Antituberculosis Activity : Certain derivatives synthesized from tigogenin have shown high antituberculosis activity, highlighting its potential in developing new treatments for tuberculosis (Merlani et al., 2004).

Safety And Hazards

Tigogenin should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-MFRNJXNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903920
Record name Tigogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tigogenin

CAS RN

77-60-1
Record name Tigogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tigogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tigogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,25R)-spirostan-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIGOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMU15RR44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,910
Citations
O Michalak, P Krzeczyński, M Cieślak, P Cmoch… - The Journal of Steroid …, 2020 - Elsevier
A series of novel diosgenin (DSG) and tigogenin (TGG) derivatives with diosgenin or tigogenin steroid aglycons linked to levulinic and 3,4–dihydroxycinnamic acids, dipeptides and …
Number of citations: 32 www.sciencedirect.com
RE Marker, E Rohrmann - Journal of the American Chemical …, 1939 - ACS Publications
… Tigogenin acetate reacts slightly less reádily with bromine than does sar… gave tigogenin.Dihydrotigogenin showed no tendency to react with bromine. Tigogenin acetate and …
Number of citations: 9 pubs.acs.org
RE Marker - Journal of the American Chemical Society, 1947 - ACS Publications
In a careful study of the steroidal sapogenins present in the plant species of Yucca, Samuela, Agave and Dioscorea, 2 we have previously demon-strated that as the plant approaches …
Number of citations: 13 pubs.acs.org
C Corbiere, B Liagre, A Bianchi… - International …, 2003 - spandidos-publications.com
… tigogenin would provoke the same phenomenon. Compared to diosgenin, neither hecogenin nor tigogenin … p21 mRNA levels at 24 h whereas tigogenin increased p53 mRNA levels (1.3…
Number of citations: 204 www.spandidos-publications.com
RE Marker, E Rohrmann - Journal of the American Chemical …, 1940 - ACS Publications
… of these reactions to tigogenin (I), a substance having the allo… product from tigogenin melts at 210-212. Reduction of the unsaturated … of the C-3 hydroxyl group in tigogenin is beta, none …
Number of citations: 20 pubs.acs.org
Y Wang, X Li, H Sun, K Yi, J Zheng… - Biotechnology & …, 2014 - Taylor & Francis
… of tigogenin using biotransformation were reported. In the present work, a rod-shaped bacterial strain ZG-21 for tigogenin … of steroidal saponins to tigogenin was investigated in detail for …
Number of citations: 14 www.tandfonline.com
RE Marker, E Rohrmann, EM Jones - Journal of the American …, 1940 - ACS Publications
There has been considerable evidence presented recently indicating that sarsasapogenin differs from tigogenin not only in its configuration at C-5 but also in the configuration of the …
Number of citations: 5 pubs.acs.org
HJ Harwood, CE Chandler, LD Pellarin… - Journal of Lipid …, 1993 - ASBMB
… evaluated the effects of the synthetic saponin, 0tigogenin cellobioside (tiqueside; CP-88818), … by the synthetic saponin 0-tigogenin cellobioside (CP-88818; tiqueside). J Lipid Res. 1993. …
Number of citations: 211 www.jlr.org
WA Jacobs, EE Fleck - Journal of Biological Chemistry, 1930 - Elsevier
… with tigogenin and its derivat.ives has shown that these sapogenins are isomeric. … About 30 to 40 per cent of the mixture of genins was found to be tigogenin. Tigogenin is …
Number of citations: 23 www.sciencedirect.com
H Zhou, X Yang, N Wang, Y Zhang, G Cai - Molecular and cellular …, 2007 - Elsevier
… Thus it is likely that tigogenin might influence the differentiation of BMSCs. In the … tigogenin can directly modulate the differentiation of BMSCs, we examined the effect of tigogenin on …
Number of citations: 49 www.sciencedirect.com

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